N-(Cyclopropylmethyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

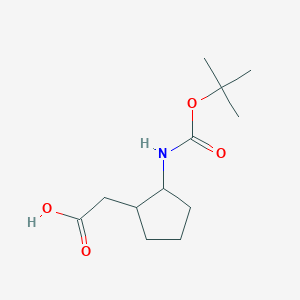

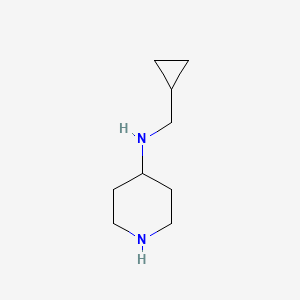

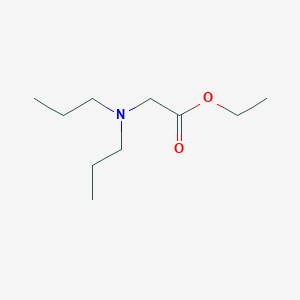

“N-(Cyclopropylmethyl)piperidin-4-amine” is a compound with the molecular weight of 154.26 . It is a solid substance at room temperature . The compound is used as a building block and reagent in synthesizing organic compounds .

Synthesis Analysis

The synthesis of “N-(Cyclopropylmethyl)piperidin-4-amine” involves several steps . The compound is synthesized through a four-step process . The key compound is synthesized through reductive amination of N-boc-piperidin-4-one with 3,4-dichloroaniline .Molecular Structure Analysis

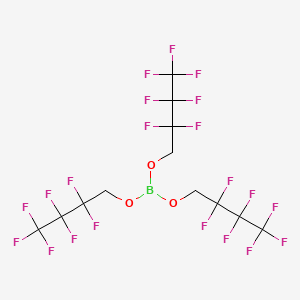

The molecular structure of “N-(Cyclopropylmethyl)piperidin-4-amine” is represented by the InChI code 1S/C9H18N2/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-11H,1-7H2 .Chemical Reactions Analysis

Piperidine derivatives, including “N-(Cyclopropylmethyl)piperidin-4-amine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

“N-(Cyclopropylmethyl)piperidin-4-amine” is a solid substance at room temperature . It has a molecular weight of 154.26 . The compound is stored in a refrigerator .Scientific Research Applications

Drug Design and Synthesis

N-(cyclopropylmethyl)piperidin-4-amine: is a valuable synthetic intermediate in medicinal chemistry. Its piperidine core is a common motif in many pharmaceuticals due to its versatility in chemical reactions and biological activity. This compound can be used to synthesize a variety of drug candidates, including those with potential analgesic, antimalarial, and anticancer properties . The cyclopropylmethyl group can influence the lipophilicity and metabolic stability of the derivatives, making it a significant component in drug design.

Pharmacological Research

Derivatives of N-(cyclopropylmethyl)piperidin-4-amine have been explored for their pharmacological applications. Piperidine derivatives are present in over twenty classes of pharmaceuticals and have been investigated for their potential as antiviral, antimicrobial, and anti-inflammatory agents . The compound’s amine group is a functional handle that can be modified to produce compounds with a wide range of biological activities.

Antimalarial Activity

Piperidine derivatives, including those derived from N-(cyclopropylmethyl)piperidin-4-amine , have shown promise in the fight against malaria. They have been tested against resistant strains of Plasmodium falciparum, with some showing high selectivity and potency. This highlights the potential of piperidine-based compounds in developing new antimalarial drugs .

Anticancer Research

The structural features of N-(cyclopropylmethyl)piperidin-4-amine make it a candidate for the synthesis of anticancer agents. Its derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival. Research into piperidine derivatives has shown that they can exhibit antiproliferative and antimetastatic effects on various cancer types .

Analgesic Development

The piperidine moiety is a key feature in many analgesic drugs. N-(cyclopropylmethyl)piperidin-4-amine can be used to develop new analgesics with improved efficacy and reduced side effects. Its derivatives can interact with various receptors and enzymes involved in pain perception and modulation .

Neurological Disorders

Compounds based on N-(cyclopropylmethyl)piperidin-4-amine are being studied for their potential in treating neurological disorders. Piperidine derivatives have shown activity in models of Alzheimer’s disease, epilepsy, and other conditions affecting the central nervous system. The compound’s ability to cross the blood-brain barrier makes it particularly useful in this field .

Safety and Hazards

Future Directions

Piperidine derivatives, including “N-(Cyclopropylmethyl)piperidin-4-amine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Future research directions include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

N-(Cyclopropylmethyl)piperidin-4-amine is a piperidine derivative . Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It’s worth noting that piperidine derivatives have been found to be atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .

Biochemical Pathways

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N-(cyclopropylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFWRQJTYQNSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)

![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)